molecular formula C21H25N4O.C2H3O2<br>C23H28N4O3 B12692345 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate CAS No. 97952-44-8

7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate

Cat. No.: B12692345
CAS No.: 97952-44-8
M. Wt: 408.5 g/mol
InChI Key: SEZXTGNGRLRIOJ-UHFFFAOYSA-M
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Description

7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the phenoxazin-5-ium core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of amino groups: The amino groups are introduced through nucleophilic substitution reactions, where the cyanoethyl and ethylmethylamino groups are added.

    Acetate formation: The final step involves the formation of the acetate salt, usually by reacting the phenoxazin-5-ium compound with acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent dye or marker due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The exact pathways depend on the specific application, but common mechanisms include:

    Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.

    DNA intercalation: The compound can insert itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium chloride
  • 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium bromide

Uniqueness

Compared to similar compounds, 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate has unique properties due to the presence of the acetate group. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it particularly useful in specific applications.

Properties

CAS No.

97952-44-8

Molecular Formula

C21H25N4O.C2H3O2
C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

[7-[2-cyanoethyl(ethyl)amino]-2-methylphenoxazin-3-ylidene]-ethyl-methylazanium;acetate

InChI

InChI=1S/C21H25N4O.C2H4O2/c1-5-24(4)19-14-21-18(12-15(19)3)23-17-9-8-16(13-20(17)26-21)25(6-2)11-7-10-22;1-2(3)4/h8-9,12-14H,5-7,11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

SEZXTGNGRLRIOJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC2=C(C=C1)N=C3C=C(C(=[N+](C)CC)C=C3O2)C.CC(=O)[O-]

Origin of Product

United States

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